Tert-butyl N-(methylsulfamoyl)carbamate
Overview
Description
Tert-butyl N-(methylsulfamoyl)carbamate is a chemical compound with the molecular formula C6H14N2O4S . It has a molecular weight of 210.25 . The compound is also known by other names such as tert-butyl methyl (2- (N-methylsulfamoyl)ethyl)carbamate .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (CO2) attached to a tert-butyl group and a methylsulfamoyl group . The InChI code for this compound is 1S/C6H14N2O4S/c1-6(2,3)11-5(9)8(4)7/h7H,1-4H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.238g/cm3 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available sources.Scientific Research Applications
Synthesis Techniques
Tert-butyl N-(methylsulfamoyl)carbamate has been a focal point in the development of synthesis techniques. For instance, it has been synthesized through asymmetric Mannich reactions, highlighting its role in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009). Additionally, its derivatives have been prepared using rhodium-catalyzed enantioselective addition of arylboronic acids to N-Boc arylimines, demonstrating its versatility in organic synthesis (Storgaard & Ellman, 2009).
Chemical Transformations
This compound is also significant in chemical transformations. A study showcased the conversion of amino protecting groups via tert-butyldimethylsilyl carbamates, emphasizing its utility in producing N-ester type compounds (Sakaitani & Ohfune, 1990). Furthermore, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as N-(Boc) nitrone equivalents, useful for generating N-(Boc)hydroxylamines and serving as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Application in Organic Chemistry
In organic chemistry, this compound derivatives have been explored for their ability to undergo metalation and react with various electrophiles, aiding in the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996). The compound also plays a role in the regioselective deprotection and acylation of multi-protected polyamides, as seen in the synthesis of derivatives of thermopentamine (Pak & Hesse, 1998).
Mass Spectrometry Analysis
Furthermore, studies have utilized this compound in mass spectrometry, examining the fragmentation patterns of its various derivatives, which is crucial for understanding its structural properties (Daly & Heurtevant, 1970).
Molecular Structure Studies
The compound has also been instrumental in studies focusing on molecular structures, such as the analysis of isomorphous crystal structures of its derivatives, which helps in understanding hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).
properties
IUPAC Name |
tert-butyl N-(methylsulfamoyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O4S/c1-6(2,3)12-5(9)8-13(10,11)7-4/h7H,1-4H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNWFOWDUMUVHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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